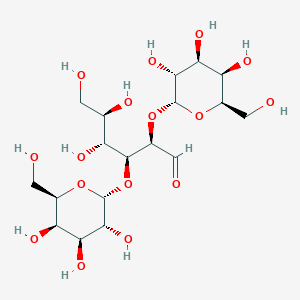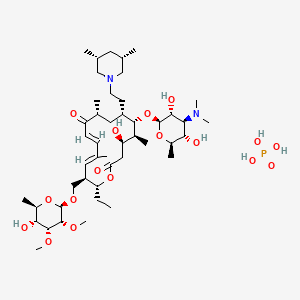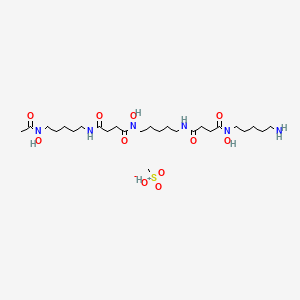
2-Aminooctadecane-1,3-diol
Übersicht
Beschreibung
2-Aminooctadecane-1,3-diol belongs to the class of organic compounds known as 1,2-aminoalcohols . It is an aminodiol that is octadecane bearing two hydroxy substituents at positions 1 and 3 as well as an amino substituent at position 2 . It is a sphingoid and an aminodiol .
Molecular Structure Analysis
The molecular formula of 2-Aminooctadecane-1,3-diol is C18H39NO2 . The InChI string is InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminooctadecane-1,3-diol are as follows :Wissenschaftliche Forschungsanwendungen
1. Stereodivergent Synthesis of 2-amino-1,3-diols
- Application Summary : The compound “2-Aminooctadecane-1,3-diol” is used in the stereodivergent synthesis of 2-amino-1,3-diols from allenes . These amine-containing stereotriads, where the nitrogen is embedded in an array of three contiguous, heteroatom-bearing chiral carbons, are key motifs in numerous bioactive natural products .
- Methods of Application : The method involves the stereodivergent oxidative amination of allenes, with transfer of the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product .
- Results or Outcomes : This flexible strategy has been applied to the synthesis of all four stereoisomers of the natural product detoxinine .
2. Role in Sphingolipid Biosynthesis
- Application Summary : “2-Aminooctadecane-1,3-diol”, also known as sphinganine, is a vital constituent of sphingolipids (SLs), which are key components of the plasma membrane in virtually all vertebrate cells . SLs play a role in the regulation of various processes including cell proliferation, apoptosis, adhesion, migration, inflammatory responses, angiogenesis, and intercellular interactions .
- Methods of Application : Sphinganine is synthesized in the de novo pathway of sphingolipid biosynthesis .
- Results or Outcomes : Research has shown that SLs play a crucial part in the progression of tissue fibrosis, a condition for which no efficacious cure exists as of now . In particular, they have been implicated in cardiac fibrosis, a key factor in the emergence of atrial fibrillation (AF), a widespread cardiac arrhythmia .
3. Inhibition of Cytosolic Phospholipase A2α
- Application Summary : “2-Aminooctadecane-1,3-diol”, also known as D-Erythro-dihydrosphingosin, has been found to directly inhibit cytosolic phospholipase A2α (cPLA2α) activity .
- Methods of Application : The compound is used in biochemical assays to study the inhibition of cPLA2α .
- Results or Outcomes : The inhibition of cPLA2α can have significant implications in the regulation of inflammatory responses, as cPLA2α is involved in the release of arachidonic acid, a precursor of pro-inflammatory eicosanoids .
4. Component of Bioactive Natural Products
- Application Summary : “2-Aminooctadecane-1,3-diol” is a key motif in numerous bioactive natural products . It is used in the synthesis of all four stereoisomers of the natural product detoxinine .
- Methods of Application : The compound is used in the stereodivergent oxidative amination of allenes, with transfer of the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product .
- Results or Outcomes : The synthesis of all four stereoisomers of the natural product detoxinine has been successfully achieved using this method .
5. Inhibition of Cytosolic Phospholipase A2α
- Application Summary : “2-Aminooctadecane-1,3-diol”, also known as D-Erythro-dihydrosphingosin, has been found to directly inhibit cytosolic phospholipase A2α (cPLA2α) activity .
- Methods of Application : The compound is used in biochemical assays to study the inhibition of cPLA2α .
- Results or Outcomes : The inhibition of cPLA2α can have significant implications in the regulation of inflammatory responses, as cPLA2α is involved in the release of arachidonic acid, a precursor of pro-inflammatory eicosanoids .
6. Component of Bioactive Natural Products
- Application Summary : “2-Aminooctadecane-1,3-diol” is a key motif in numerous bioactive natural products . It is used in the synthesis of all four stereoisomers of the natural product detoxinine .
- Methods of Application : The compound is used in the stereodivergent oxidative amination of allenes, with transfer of the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product .
- Results or Outcomes : The synthesis of all four stereoisomers of the natural product detoxinine has been successfully achieved using this method .
Zukünftige Richtungen
Sphingolipids, including 2-Aminooctadecane-1,3-diol, have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signaling and messenger molecules . Sphingolipids are now being exploited as therapeutic targets for several pathologies .
Eigenschaften
IUPAC Name |
2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860166 | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminooctadecane-1,3-diol | |
CAS RN |
13552-09-5, 3102-56-5 | |
| Record name | 2-Amino-1,3-octadecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminooctadecane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)








